Time-Dependent, Mechanism-Based Inactivation of Constitutive NOS: L-NNA vs. L-NMMA Inactivation Kinetics
L-NNA acts as a time-dependent inactivator of both neuronal NOS (nNOS) and endothelial NOS (eNOS), while L-NMMA fails to inactivate eNOS and only weakly inactivates nNOS in the presence of exogenous tetrahydrobiopterin (BH4). Reif & McCreedy (1995) preincubated native NOS isoforms with each inhibitor and measured residual activity via L-arginine-to-L-citrulline conversion [1]. L-NNA rapidly inactivated nNOS (kinact = 0.083 min⁻¹, KI = 0.09 µM) and eNOS (kinact = 0.047 min⁻¹, KI = 0.02 µM), whereas L-NMMA produced no detectable inactivation of eNOS at concentrations up to 10 µM and only inactivated nNOS (kinact = 0.022 min⁻¹, KI = 2.0 µM) when 4 µM BH4 was supplied. Conversely, L-NNA was strictly a reversible inhibitor of iNOS (Ki = 8.1 µM) with no inactivation at concentrations up to 25 µM, while L-NMMA acted as a mechanism-based irreversible inactivator of iNOS (kinact = 0.042 min⁻¹, KI = 2.6 µM) [1]. Thus, L-NNA and L-NMMA display diametrically opposite isoform inactivation profiles.
| Evidence Dimension | Time-dependent inactivation kinetics (kinact) and inactivation affinity (KI) across NOS isoforms |
|---|---|
| Target Compound Data | L-NNA: nNOS kinact = 0.083 min⁻¹, KI = 0.09 µM; eNOS kinact = 0.047 min⁻¹, KI = 0.02 µM; iNOS: no inactivation, Ki = 8.1 µM (reversible only) |
| Comparator Or Baseline | L-NMMA: nNOS kinact = 0.022 min⁻¹, KI = 2.0 µM (BH4-dependent); eNOS: no inactivation up to 10 µM; iNOS kinact = 0.042 min⁻¹, KI = 2.6 µM (mechanism-based irreversible) |
| Quantified Difference | L-NNA inactivates nNOS 3.8× faster (0.083 vs. 0.022 min⁻¹) with 22× higher affinity (KI 0.09 vs. 2.0 µM); L-NNA inactivates eNOS whereas L-NMMA does not; L-NNA does not inactivate iNOS whereas L-NMMA does |
| Conditions | Native nNOS, eNOS (endothelial cells), and iNOS (macrophage) isozymes; preincubation with inhibitor plus cofactors followed by L-[¹⁴C]arginine-to-L-[¹⁴C]citrulline conversion assay |
Why This Matters
For protocols requiring sustained, essentially irreversible blockade of constitutive NOS without affecting iNOS, L-NNA is mechanistically essential—L-NMMA cannot substitute because it inactivates the wrong isoform (iNOS) and spares eNOS.
- [1] Reif DW, McCreedy SA. N-Nitro-L-arginine and N-Monomethyl-L-arginine Exhibit a Different Pattern of Inactivation Toward the Three Nitric Oxide Synthases. Arch Biochem Biophys. 1995;320(1):170-176. PMID: 7540822. View Source
